silane CAS No. 847205-50-9](/img/structure/B12522467.png)
[2,2-Bis(methoxymethyl)-3-methylbutyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(methoxymethyl)-3-methylbutylsilane is a silicon-containing organic compound It is characterized by the presence of a trimethylsilyl group attached to a butyl chain, which is further substituted with methoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methoxymethyl)-3-methylbutylsilane typically involves the reaction of a suitable butyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butyl precursor+(CH3)3SiCl→2,2-Bis(methoxymethyl)-3-methylbutylsilane+HCl
Industrial Production Methods
On an industrial scale, the production of 2,2-Bis(methoxymethyl)-3-methylbutylsilane may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(methoxymethyl)-3-methylbutylsilane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler silanes or hydrocarbons.
Aplicaciones Científicas De Investigación
2,2-Bis(methoxymethyl)-3-methylbutylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings, where its unique structural features impart desirable properties such as hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism by which 2,2-Bis(methoxymethyl)-3-methylbutylsilane exerts its effects is primarily through its ability to interact with other molecules via its silicon atom. The trimethylsilyl group can form strong bonds with various substrates, facilitating the formation of stable complexes. This interaction is crucial in applications such as catalysis and surface modification, where the compound acts as a mediator to enhance the desired chemical or physical properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Similar structure but with two methyl groups instead of three.
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains an ethyl group instead of a trimethylsilyl group.
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains a phenyl group instead of a trimethylsilyl group.
Uniqueness
The uniqueness of 2,2-Bis(methoxymethyl)-3-methylbutylsilane lies in its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile reagents.
Propiedades
Número CAS |
847205-50-9 |
|---|---|
Fórmula molecular |
C12H28O2Si |
Peso molecular |
232.43 g/mol |
Nombre IUPAC |
[2,2-bis(methoxymethyl)-3-methylbutyl]-trimethylsilane |
InChI |
InChI=1S/C12H28O2Si/c1-11(2)12(8-13-3,9-14-4)10-15(5,6)7/h11H,8-10H2,1-7H3 |
Clave InChI |
HJNPMKUEHSELLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC)(COC)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


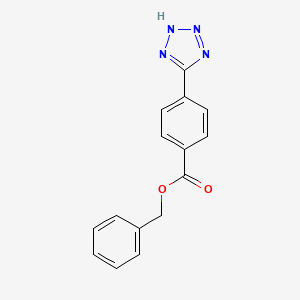

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
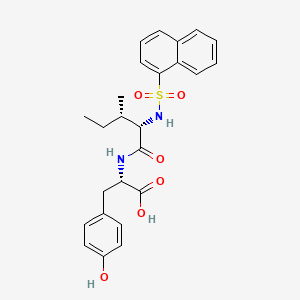

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
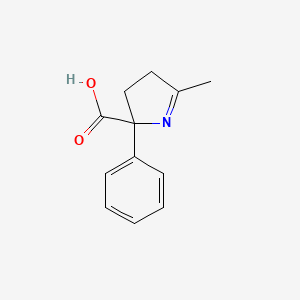

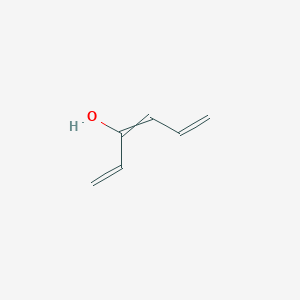
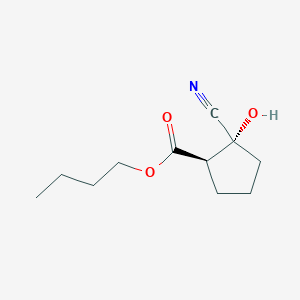
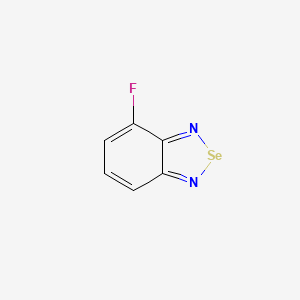
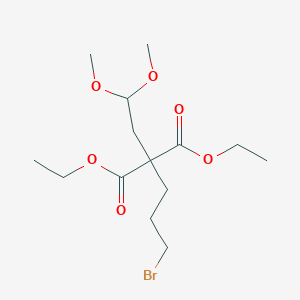
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
